molecular formula C3H2Br2 B14328546 1,2-Dibromocycloprop-1-ene CAS No. 108186-05-6

1,2-Dibromocycloprop-1-ene

Cat. No.: B14328546
CAS No.: 108186-05-6
M. Wt: 197.86 g/mol
InChI Key: VTOBRKIUPUIWEG-UHFFFAOYSA-N
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Description

1,2-Dibromocycloprop-1-ene is a strained bicyclic compound featuring a three-membered cyclopropene ring with two bromine atoms at the 1- and 2-positions. The cyclopropene core introduces significant ring strain due to its 60° bond angles and conjugated double bond, while the bromine substituents impart both steric bulk and electron-withdrawing effects. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cycloaddition reactions or ring-opening transformations. The compound’s instability under ambient conditions underscores its high reactivity, a hallmark of strained cyclopropene systems.

Properties

CAS No.

108186-05-6

Molecular Formula

C3H2Br2

Molecular Weight

197.86 g/mol

IUPAC Name

1,2-dibromocyclopropene

InChI

InChI=1S/C3H2Br2/c4-2-1-3(2)5/h1H2

InChI Key

VTOBRKIUPUIWEG-UHFFFAOYSA-N

Canonical SMILES

C1C(=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromocycloprop-1-ene can be synthesized through the bromination of cyclopropene. The reaction typically involves the addition of bromine (Br₂) to cyclopropene in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions . The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromocycloprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopropene.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), amines (NH₂⁻)

    Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Solvents: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), ethanol (EtOH)

Major Products Formed

    Substitution Products: 1-bromo-2-hydroxycyclopropane, 1-bromo-2-alkoxycyclopropane

    Elimination Products: Cyclopropene

    Addition Products: Various ring-opened or ring-expanded compounds

Scientific Research Applications

1,2-Dibromocycloprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromocycloprop-1-ene involves its high reactivity due to the strained three-membered ring and the presence of two bromine atoms. The compound can undergo nucleophilic substitution or elimination reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, altering their function and activity .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties

Compound CAS Number Molecular Weight (g/mol) Key Reactivity Traits
This compound Not provided ~215.8 High ring strain; electrophilic addition
1,2-Dichloro-1-propene 542-75-6 110.97 Elimination-prone; open-chain
N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide Not provided 279.35 Diastereoselective ring-opening

Research Findings

  • Reactivity in Synthesis: demonstrates that cyclopropene derivatives, such as N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide, enable high diastereoselectivity (dr 23:1) in phenoxylation reactions. This selectivity arises from the steric and electronic effects of substituents, a trait less pronounced in this compound due to its lack of stabilizing groups .
  • Halogen Influence : Bromine’s polarizability enhances the electrophilicity of this compound compared to chlorinated analogs, making it more reactive in polar solvents. This aligns with trends observed in halogenated propenes (), where bromine substituents lower activation barriers in substitution reactions .
  • Structural Trade-offs : Open-chain dihaloalkenes (e.g., 1,2-dichloro-1-propene) avoid ring strain but lack the directional reactivity of cyclopropenes, limiting their utility in complex ring-forming reactions.

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